molecular formula C11H8ClN3O B5188629 N-(2-chlorophenyl)pyrazine-2-carboxamide

N-(2-chlorophenyl)pyrazine-2-carboxamide

Cat. No.: B5188629
M. Wt: 233.65 g/mol
InChI Key: HKSNYBQXNVMWIK-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)pyrazine-2-carboxamide is a chemical compound that belongs to the class of pyrazine carboxamides. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly its antitubercular properties. The structure of this compound consists of a pyrazine ring substituted with a carboxamide group and a 2-chlorophenyl group.

Mechanism of Action

Target of Action

N-(2-chlorophenyl)pyrazine-2-carboxamide, also known as NSC131162, is a derivative of pyrazinamide, a first-line drug used in the treatment of tuberculosis . The primary targets of this compound are Mycobacterium tuberculosis strains . It has shown significant antimycobacterial activity against these strains .

Mode of Action

The active moiety of pyrazinamide and its derivatives, including NSC131162, is pyrazinoic acid (POA). POA is thought to disrupt membrane energetics and inhibit membrane transport function at acid pH in Mycobacterium tuberculosis . Iron enhances the antituberculous activity of pyrazinamide and its derivatives . These compounds have also been shown to inhibit the activity of purified FAS I .

Biochemical Pathways

It is known that pyrazinamide and its derivatives inhibit photosynthetic electron transport (pet) in plant chloroplasts . They act as photosystem (PS) 2 inhibitors .

Pharmacokinetics

Lipophilicity is a key factor related to the cell transmembrane transport and other biological processes of similar compounds .

Result of Action

NSC131162 exhibits significant antimycobacterial activity. For instance, N-(4-chlorophenyl)pyrazine-2-carboxamides, a similar compound, can be prepared in 81% yield and shows strong activity against Mycobacterium tuberculosis H37Rv .

Action Environment

The action, efficacy, and stability of NSC131162 can be influenced by environmental factors. For instance, the effectiveness of similar compounds increases with lipophilicity up to a certain point, after which further increase in lipophilicity results in decreased activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)pyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2-chloroaniline to yield the desired carboxamide . An alternative method involves the Yamaguchi reaction, where pyrazine-2-carboxylic acid is reacted with 2-chloroaniline in the presence of 2,4,6-trichlorobenzoyl chloride and 4-dimethylaminopyridine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)pyrazine-2-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the pyrazine ring and the carboxamide group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted phenylpyrazine carboxamides.

    Oxidation and Reduction Reactions: Products depend on the specific sites of oxidation or reduction and can include hydroxylated or reduced derivatives of the original compound.

Scientific Research Applications

N-(2-chlorophenyl)pyrazine-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)pyrazine-2-carboxamide
  • N-(2-ethylhexyl)pyrazine-2-carboxamide
  • N-(4-fluorobenzyl)pyrazine-2-carboxamide

Uniqueness

N-(2-chlorophenyl)pyrazine-2-carboxamide is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its biological activity and chemical reactivity. Compared to its analogues, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development .

Properties

IUPAC Name

N-(2-chlorophenyl)pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3O/c12-8-3-1-2-4-9(8)15-11(16)10-7-13-5-6-14-10/h1-7H,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSNYBQXNVMWIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=NC=CN=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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